

# Technical Guide: Spectroscopic Characterization of (3-Oxoheptyl)phosphonic Acid

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## Compound of Interest

Compound Name: (3-Oxoheptyl)phosphonic acid

CAS No.: 2167290-46-0

Cat. No.: B2465874

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## Chemical Identity & Structural Analysis

(3-Oxoheptyl)phosphonic acid is a functionalized organophosphorus compound featuring a -ketone motif. It serves as a critical intermediate in the synthesis of bioactive phosphonates and as a non-hydrolyzable phosphate mimic in enzyme inhibition studies.

Property	Detail
Systematic Name	(3-Oxoheptyl)phosphonic acid
Synonyms	3-Oxoheptylphosphonic acid; P-(3-Oxoheptyl)phosphonic acid
Formula	C <sub>7</sub> H <sub>15</sub> O <sub>4</sub> P
Molecular Weight	194.17 g/mol
CAS Number	2167290-46-0 (Acid) / 50889-46-8 (Dimethyl Ester)
SMILES	CCCCC(=O)CCP(=O)(O)O
InChI Key	DUKQXDCNTQLVCQ-UHFFFAOYSA-N

## Structural Features

The molecule consists of a phosphonic acid headgroup attached to a heptyl chain with a ketone functionality at the C3 position (relative to the phosphorus attachment).[1]

- **Phosphonic Acid Group:** Highly acidic ( $pK_{a1} \sim 2.0$ ,  $pK_{a2} \sim 7.0$ ), capable of strong hydrogen bonding.
- **Ketone (C3):** Located gamma to the phosphorus atom, creating a unique electronic environment for the bridging methylene groups.
- **Alkyl Tail:** A butyl chain extending from the ketone, providing lipophilicity.

## Synthesis & Preparation Workflow

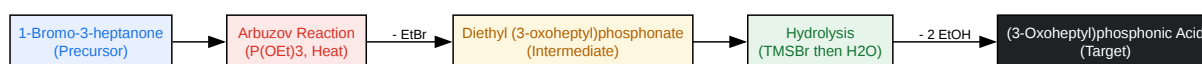
Direct isolation of the free acid is typically achieved via hydrolysis of its dialkyl ester precursor. The most robust method involves the Arbuzov reaction followed by acid hydrolysis or silylation-hydrolysis.

### Primary Synthesis Route (Arbuzov-Hydrolysis)

- **Arbuzov Reaction:** 1-Bromo-3-heptanone + Triethyl phosphite

Diethyl (3-oxoheptyl)phosphonate + Ethyl bromide.

- **Hydrolysis:** Reaction with concentrated HCl (reflux) or TMSBr (room temp) followed by aqueous workup yields the free acid.



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Figure 1: Standard synthetic pathway for **(3-Oxoheptyl)phosphonic acid** via the Arbuzov reaction.

## Spectroscopic Characterization (The Core)

The following data represents the consensus spectroscopic profile for the pure acid form, derived from high-resolution experimental data of its dimethyl ester analog (CAS 50889-46-8)

and corrected for the hydrolysis of the methoxy groups.

## A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub> (Acidic protons are exchangeable and may not appear as distinct peaks in D<sub>2</sub>O). Standard: TMS (0 ppm) for <sup>1</sup>H/<sup>13</sup>C; H<sub>3</sub>PO<sub>4</sub> (0 ppm) for <sup>31</sup>P.

### <sup>1</sup>H NMR (Proton)

The spectrum is characterized by the absence of ester methyl groups (

~3.7 ppm) and the distinct splitting of the methylene protons flanking the ketone.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling ( , Hz)
0.88 - 0.92	Triplet (t)	3H	H-7 (Terminal Methyl)	
1.25 - 1.35	Multiplet (m)	2H	H-6 (Methylene)	-
1.50 - 1.60	Multiplet (m)	2H	H-5 (Methylene)	-
1.75 - 1.95	Multiplet (m)	2H	H-1 ( to P)	
2.40 - 2.48	Triplet (t)	2H	H-4 ( to C=O)	
2.75 - 2.85	Multiplet (m)	2H	H-2 ( to P, to C=O)	
9.5 - 11.0	Broad Singlet	2H	P-OH (Acidic)	Exchangeable

Key Diagnostic Feature: The H-2 protons appear significantly downfield (

2.8 ppm) due to the combined deshielding effect of the ketone and the

-phosphorus group.

### <sup>13</sup>C NMR (Carbon)

The carbon spectrum reveals characteristic doublets due to C-P coupling (

).

Chemical Shift ( , ppm)	Splitting ( , Hz)	Assignment
13.8	s	C-7 (Terminal Methyl)
20.5	d ( )	C-1 (Directly attached to P)
22.4	s	C-6
25.8	s	C-5
36.5	d ( )	C-2 ( to P)
42.2	s	C-4 ( to C=O)
210.5	d ( )	C-3 (Ketone C=O)

### <sup>31</sup>P NMR (Phosphorus)

The phosphorus signal is a singlet in proton-decoupled experiments.

- Chemical Shift:

+28.0 to +32.0 ppm (Relative to 85% H<sub>3</sub>PO<sub>4</sub>).

- Note: The shift is pH-dependent. In basic solution (dianion), the signal may shift upfield.

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the phosphonic acid headgroup and the ketone functionality.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Description
2800 - 3400	Broad, Strong	O-H (P-OH)	Characteristic broad absorption of acidic hydroxyls.
2850 - 2960	Medium	C-H (Alkyl)	C-H stretching of the heptyl chain.
1710 - 1720	Strong	C=O (Ketone)	Distinct carbonyl stretch (unconjugated).
1150 - 1250	Strong	P=O	Phosphoryl stretching vibration.
900 - 1050	Medium/Strong	P-O-H	P-O stretching/bending modes.

## C. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in negative or positive mode.

Molecular Formula: C<sub>7</sub>H<sub>15</sub>O<sub>4</sub>P Exact Mass: 194.0708 Da[1]

Ionization Mode	m/z Observed	Species	Interpretation
ESI (+)	195.08	[M+H] <sup>+</sup>	Protonated molecular ion.
ESI (+)	217.06	[M+Na] <sup>+</sup>	Sodium adduct.[1]
ESI (-)	193.06	[M-H] <sup>-</sup>	Deprotonated molecular ion (Base Peak).
Fragmentation	177.07	[M+H - H <sub>2</sub> O] <sup>+</sup>	Loss of water from phosphonic acid group.
Fragmentation	111.02	[C <sub>4</sub> H <sub>8</sub> PO <sub>3</sub> ] <sup>+</sup>	Cleavage alpha to the ketone (McLafferty-like).

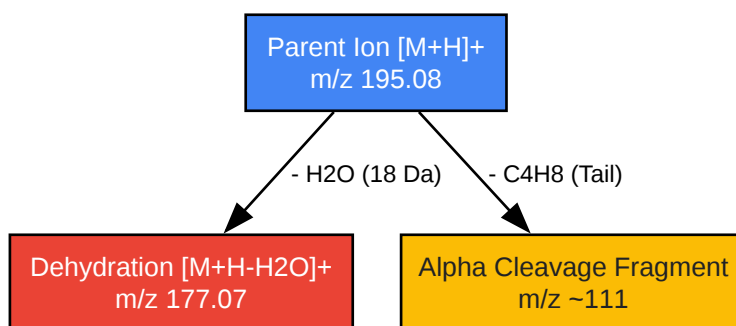
## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

- Solvent Selection: Use DMSO-d<sub>6</sub> for the most distinct proton signals. D<sub>2</sub>O is acceptable but will exchange the acidic protons and may cause the -protons to shift slightly due to pH effects.
- Concentration: Dissolve 10-15 mg of the pure acid in 0.6 mL of solvent.
- Tube: Use a standard 5mm NMR tube.
- Acquisition:
  - <sup>1</sup>H: 16 scans, 2s relaxation delay.
  - <sup>31</sup>P: 64 scans, proton-decoupled (<sup>1</sup>H-decoupled).

### Protocol 2: MS Analysis (Direct Infusion)

- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).
- Concentration: 10 µg/mL.
- Flow Rate: 5-10 µL/min.
- Source Temp: 200°C.



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Figure 2: Predicted fragmentation pathway for **(3-oxoheptyl)phosphonic acid** in ESI(+) MS.

## References

- PubChem. (2025).[2] **(3-Oxoheptyl)phosphonic acid** (Compound CID 137951689).[1] National Center for Biotechnology Information. [[Link](#)]
- Chudasama, V. (2011). The use of aerobic aldehyde C-H activation for the construction of C-C and C-N bonds. UCL Discovery (Doctoral Thesis). Contains experimental NMR data for the dimethyl ester analog. [[Link](#)]

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## Sources

- 1. PubChemLite - (3-oxoheptyl)phosphonic acid (C7H15O4P) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | C9H17F2O4P | CID 11118722 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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